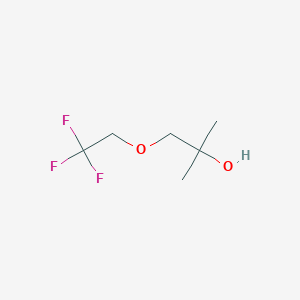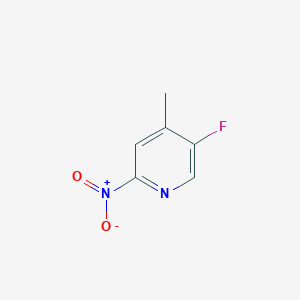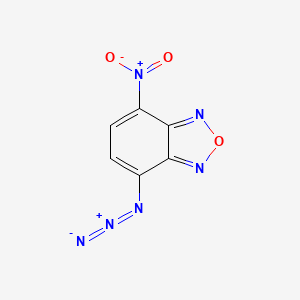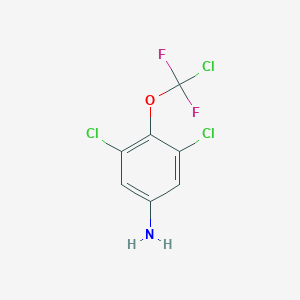
2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-ol, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-ol, or 2M1TFP, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a low boiling point, and is soluble in many organic solvents. It is also known as 1-methoxy-2,2,2-trifluoroethanol, 1-methoxy-2,2,2-trifluoroethan-2-ol, and 1-methoxy-2,2,2-trifluoropropan-2-ol. 2M1TFP is most commonly used as a solvent, reagent, and catalyst in organic chemistry, and has been used in a variety of scientific research applications.
Mecanismo De Acción
2M1TFP is a polar solvent, meaning that it can dissolve both polar and non-polar molecules. This allows it to act as a solvent for a variety of organic compounds, and allows it to act as a catalyst in the synthesis of polymers. It is also a strong acid, meaning that it can act as a catalyst in the synthesis of chiral drugs and heterocyclic compounds.
Biochemical and Physiological Effects
2M1TFP has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. As such, it may have potential applications in the treatment of Alzheimer's disease and other neurological disorders. In addition, 2M1TFP has been shown to have a variety of anti-inflammatory and anti-oxidant effects, and has been used in the treatment of various skin disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2M1TFP has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 2M1TFP is its low boiling point, which makes it an ideal solvent for a variety of organic compounds. Additionally, its strong acidity makes it a suitable catalyst for the synthesis of chiral drugs and heterocyclic compounds. However, it is also a highly volatile compound, and can be difficult to handle in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of 2M1TFP in scientific research. One potential area of research is the use of 2M1TFP as a reagent in the synthesis of peptides and proteins, which could have potential applications in the development of new drugs and therapies. Additionally, 2M1TFP could be used as a catalyst in the synthesis of polymers, which could have potential applications in the development of new materials. Finally, 2M1TFP could be used in the synthesis of chiral drugs and heterocyclic compounds, which could have potential applications in the development of new drugs and therapies.
Métodos De Síntesis
2M1TFP is synthesized by the reaction of 2-methyl-1-propanol with trifluoroacetic acid. The reaction proceeds in two steps, with the first step involving the formation of a trifluoroacetate ester of 2-methyl-1-propanol, and the second step involving the hydrolysis of the ester to form 2M1TFP. The reaction is typically carried out in anhydrous conditions, and can be catalyzed by a variety of acids, such as hydrochloric acid or sulfuric acid.
Aplicaciones Científicas De Investigación
2M1TFP has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of a variety of organic compounds, as a reagent for the synthesis of polymers, and as a catalyst for the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, and as a catalyst in the synthesis of polyurethanes. In addition, it has been used in the synthesis of chiral drugs, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of peptides.
Propiedades
IUPAC Name |
2-methyl-1-(2,2,2-trifluoroethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-5(2,10)3-11-4-6(7,8)9/h10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZMLQCGRZKMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2,2,2-trifluoroethoxy)propan-2-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)






![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)


